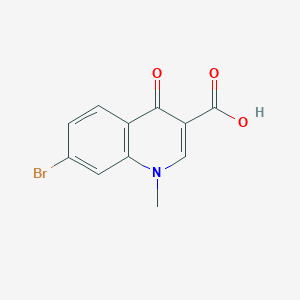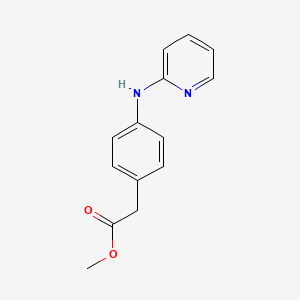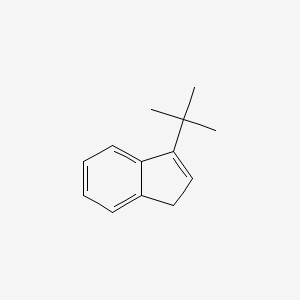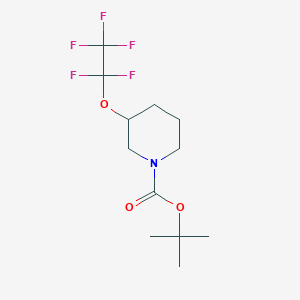
6-Fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine is a fluorinated amine compound that belongs to the class of indenamines. This compound is characterized by the presence of a fluorine atom at the 6th position of the indene ring and a methyl group attached to the nitrogen atom. The structure of this compound imparts unique chemical and physical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Fluor-N-methyl-2,3-dihydro-1H-inden-1-amin umfasst typischerweise die folgenden Schritte:
Cyclisierung: Ausgehend von einer substituierten Phenylbutansäure wird eine Cyclisierung durchgeführt, um das Indanon-Zwischenprodukt zu bilden.
Reduktion: Das Indanon wird dann zum entsprechenden Alkohol reduziert.
Dehydratisierung: Der Alkohol wird dehydriert, um das Inden zu bilden.
Fluorierung: Das Inden wird an der 6. Position fluoriert.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können ähnliche Schritte umfassen, sind aber für die großtechnische Synthese optimiert. Dazu gehören die Verwendung von Durchflussreaktoren, Hochdruckhydrierung und automatisierten Reinigungssystemen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-Fluor-N-methyl-2,3-dihydro-1H-inden-1-amin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene Amin-Derivate umwandeln.
Substitution: Das Fluoratom kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid (NaOCH3) oder Kalium-tert-butoxid (KOtBu) durchgeführt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation Ketone oder Aldehyde ergeben, während die Reduktion verschiedene Amin-Derivate produzieren kann .
Wissenschaftliche Forschungsanwendungen
6-Fluor-N-methyl-2,3-dihydro-1H-inden-1-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich Interaktionen mit Enzymen und Rezeptoren.
Medizin: Die Forschung ist im Gange, um ihr Potenzial als pharmazeutisches Mittel zu erforschen, insbesondere bei der Entwicklung von Medikamenten, die auf neurologische Störungen abzielen.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 6-Fluor-N-methyl-2,3-dihydro-1H-inden-1-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen und Rezeptoren. Das Fluoratom erhöht die Bindungsaffinität und Selektivität der Verbindung, was zu spezifischen biologischen Wirkungen führt. Die genauen Pfade und Ziele hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of 6-Fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 6-Fluor-2,3-dihydro-1H-inden-1-on
- 6-Fluor-2-methyl-1H-indol
- 6-Brom-2,3-dihydro-1H-inden-1-on
Einzigartigkeit
6-Fluor-N-methyl-2,3-dihydro-1H-inden-1-amin ist einzigartig aufgrund des Vorhandenseins sowohl eines Fluoratoms als auch einer Methylgruppe, die ihr unterschiedliche chemische und biologische Eigenschaften verleihen. Diese Kombination verbessert ihre Stabilität, Reaktivität und potenzielle biologische Aktivität im Vergleich zu ähnlichen Verbindungen .
Eigenschaften
Molekularformel |
C10H12FN |
|---|---|
Molekulargewicht |
165.21 g/mol |
IUPAC-Name |
6-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12FN/c1-12-10-5-3-7-2-4-8(11)6-9(7)10/h2,4,6,10,12H,3,5H2,1H3 |
InChI-Schlüssel |
FYOXGZLDDQGWBP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCC2=C1C=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Acetonitrile, 2-[(3-methoxyphenyl)amino]-](/img/structure/B12116485.png)


![6-(4-Methoxyphenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12116508.png)

![Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester](/img/structure/B12116512.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B12116514.png)



![6,7-dimethyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B12116539.png)
